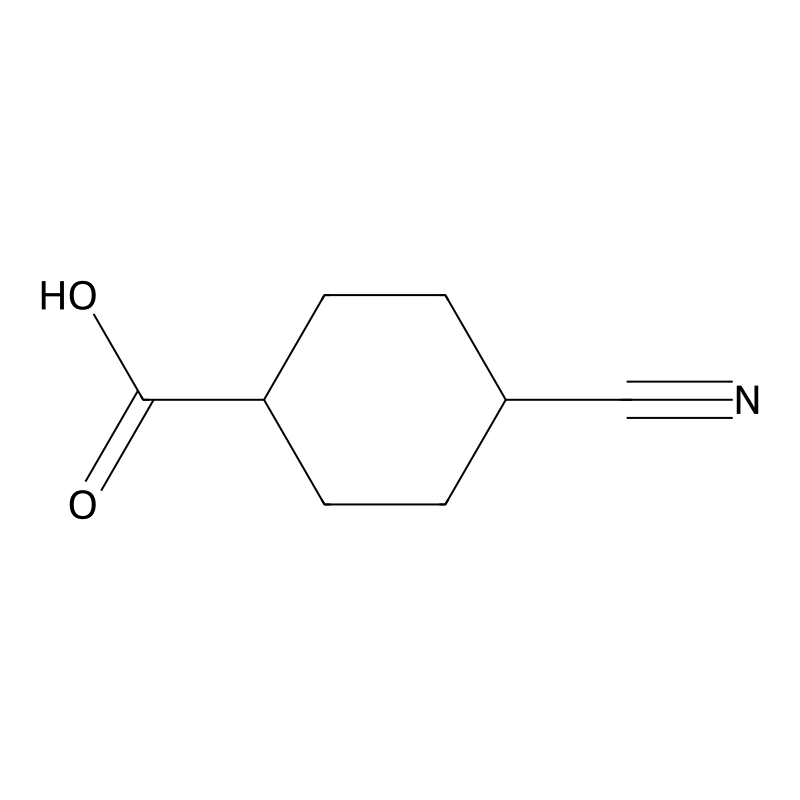

Trans-4-cyanocyclohexanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Trans-4-cyanocyclohexanecarboxylic acid serves as a valuable building block in organic synthesis due to its unique functional group combination. The presence of both a carboxylic acid group and a cyano group allows for diverse chemical transformations.

Esterification and Amide Formation

The carboxylic acid group can undergo esterification or amidation reactions to yield various esters and amides, respectively. These derivatives can find applications in medicinal chemistry, materials science, and other fields .

Decarboxylation

The cyano group can be converted to a carbonyl group through decarboxylation reactions. This transformation opens up possibilities for further functionalization of the molecule, enabling the synthesis of complex organic structures .

Medicinal Chemistry:

Trans-4-cyanocyclohexanecarboxylic acid has been explored for its potential medicinal properties. Studies have investigated its activity in various areas, including:

Antimicrobial activity

Research suggests that the compound may possess activity against certain bacterial and fungal strains scifinder.cas.org]. However, further investigation is needed to determine its efficacy and potential therapeutic applications.

Enzyme inhibition

Trans-4-cyanocyclohexanecarboxylic acid has been identified as a potential inhibitor of certain enzymes, which could be relevant for developing new drugs targeting specific biological pathways scifinder.cas.org]. However, more research is required to validate these findings and understand the compound's mechanism of action.

Material Science:

The unique properties of trans-4-cyanocyclohexanecarboxylic acid make it a potential candidate for various material science applications. Its rigid cyclohexane ring and functional groups could be utilized in the development of:

Liquid crystals

The molecule's structure exhibits characteristics that might be suitable for the design of liquid crystals, which find applications in displays and other optoelectronic devices scifinder.cas.org].

Polymers

The carboxylic acid and cyano groups can participate in polymerization reactions, potentially leading to the formation of novel polymers with interesting properties for various applications scifinder.cas.org].

Trans-4-cyanocyclohexanecarboxylic acid is a compound characterized by its unique cyclohexane ring structure, which includes a carboxylic acid group and a cyano group at the 4-position. This compound is part of a broader class of amino acids and derivatives that exhibit significant pharmacological properties. Its chemical formula is , and it possesses a molecular weight of approximately 155.18 g/mol. The presence of both the carboxylic acid and cyano functionalities contributes to its potential reactivity and biological activity.

- Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

- Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form corresponding carboxylic acids or amines.

- Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.

Trans-4-cyanocyclohexanecarboxylic acid exhibits biological activities that make it a candidate for pharmaceutical development. Its derivatives have been studied for their potential as:

- Antitumor agents: Some derivatives have shown efficacy in inhibiting tumor growth.

- Neuroprotective agents: Research indicates potential protective effects against neurodegenerative diseases.

- Antimicrobial properties: Certain analogs have demonstrated activity against various bacterial strains.

The biological activity is largely attributed to the structural features that allow interaction with biological targets such as enzymes and receptors.

The synthesis of trans-4-cyanocyclohexanecarboxylic acid can be achieved through several methods, including:

- Direct Cyanation: Starting from cyclohexanecarboxylic acid, cyanation can be performed using sodium cyanide in the presence of an appropriate catalyst under controlled conditions.

- One-Pot Synthesis: Recent advancements have led to one-pot methods that utilize p-aminobenzoic acid derivatives, allowing for efficient conversion to trans products with high selectivity.

- Hydrolytic Reduction: This method involves reducing nitro derivatives of benzoic acids to their corresponding amino acids, followed by cyclization and subsequent functionalization.

These methods emphasize efficiency and yield, making them suitable for industrial applications.

Trans-4-cyanocyclohexanecarboxylic acid serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is used in the development of drugs targeting various diseases due to its biological activity.

- Building Block for Complex Molecules: The compound acts as a precursor for synthesizing more complex organic molecules required in drug discovery.

- Research Tool: It is utilized in academic research to explore new synthetic pathways and biological interactions.

Studies on trans-4-cyanocyclohexanecarboxylic acid have focused on its interactions with various biological systems:

- Enzyme Inhibition Studies: Research has shown that certain derivatives can inhibit key enzymes involved in metabolic pathways, providing insights into their mechanism of action.

- Receptor Binding Assays: Investigations into how these compounds interact with specific receptors have been conducted, revealing potential therapeutic targets.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Trans-4-cyanocyclohexanecarboxylic acid shares structural similarities with several other compounds, which include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trans-4-amino-cyclohexanecarboxylic acid | Contains an amino group instead of cyano | Exhibits different biological activities |

| Cis-4-amino-cyclohexanecarboxylic acid | Stereoisomer with different spatial arrangement | Different reactivity profiles |

| 4-hydroxycyclohexanecarboxylic acid | Hydroxyl group instead of cyano | Potentially different solubility and reactivity |

These compounds highlight the diversity within this class of chemicals, showcasing how slight variations can lead to significant differences in properties and applications.

Trans-4-cyanocyclohexanecarboxylic acid stands out due to its unique combination of functionalities, making it a valuable compound for further research and application in medicinal chemistry.

Trans-4-cyanocyclohexanecarboxylic acid follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, where the compound name explicitly indicates the stereochemical arrangement and functional group positioning. The compound is classified under several nomenclature systems, with alternative names including 4-cyanocyclohexane-1-carboxylic acid and cyclohexanecarboxylic acid, 4-cyano-, trans-. According to the European Chemicals Agency classification system, this compound falls under the broader category of cyclohexanecarboxylic acid derivatives with cyano substitution.

The molecular formula C₈H₁₁NO₂ defines the compound's basic composition, featuring eight carbon atoms arranged in a six-membered saturated ring system with additional functional groups. The systematic name emphasizes the trans stereochemical relationship between the carboxylic acid group at position 1 and the cyano group at position 4 of the cyclohexane ring. This stereochemical designation is crucial for distinguishing the compound from its cis isomer, as the spatial arrangement significantly influences both physical properties and biological activity.

The compound's classification extends to various chemical database systems, where it appears under multiple identifier codes and reference numbers. The structural representation using Simplified Molecular Input Line Entry System notation is recorded as C1CC(CCC1C#N)C(=O)O, providing a standardized method for computational chemical analysis. The International Chemical Identifier key KJZWYCAIEUYAIW-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound across international chemical databases.

Historical Context and Discovery

The development of trans-4-cyanocyclohexanecarboxylic acid synthesis methods represents an evolution in cyclohexane derivative chemistry, with significant patent activity beginning in the early 2000s. Patent documentation from 2000 describes systematic approaches to preparing 4-cyanocyclohexane carboxylic acids as intermediates for phosphodiesterase 4 inhibitors, indicating the compound's recognized importance in pharmaceutical development. These early synthetic routes involved multi-step conversions starting from readily available aromatic precursors.

Subsequent research developments in the 2000s focused on improving synthetic efficiency and stereochemical control. A notable advancement came with the development of catalytic hydrogenation methods for converting aromatic precursors directly to the desired cyclohexane derivatives. Japanese patent literature from 2008 describes specific processes for producing 4-cyanocyclohexane-1-carboxylic acid using catalytic reduction techniques, demonstrating the continued industrial interest in optimizing production methods.

The compound gained additional attention through its connection to trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which serve as important pharmaceutical intermediates. Patent applications from 2017 detail one-pot synthesis processes for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75 percent, highlighting the ongoing development of stereoselective synthetic methodologies. These developments reflect the pharmaceutical industry's recognition of the compound's value as a synthetic building block.

Research into the compound's applications expanded beyond simple intermediate chemistry to include investigations of its potential biological activities. Studies have explored the compound's role in synthesizing various pharmaceutical targets, including compounds with antimicrobial and neuropharmacological properties. The historical trajectory shows a progression from basic synthetic methodology development to more sophisticated applications in drug discovery and development programs.

Chemical Registry Information

Trans-4-cyanocyclohexanecarboxylic acid is officially registered under Chemical Abstracts Service number 15177-68-1, which serves as the primary international identifier for regulatory and commercial purposes. The compound also appears under the alternative Chemical Abstracts Service number 4848-16-2 in certain databases, reflecting historical variations in registration practices. The European Chemicals Agency maintains comprehensive registration data under the European Community number 837-110-0.

The compound's registration in the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database includes the identifier DTXSID50435944, with the corresponding chemical identifier DTXCID00386770. These registrations ensure proper tracking and regulatory compliance for research and industrial applications. The molecular weight is precisely recorded as 153.18 grams per mole across all major chemical databases.

| Registry System | Identifier | Database |

|---|---|---|

| Chemical Abstracts Service | 15177-68-1 | Primary CAS Registry |

| Chemical Abstracts Service | 4848-16-2 | Alternative CAS Registry |

| European Community | 837-110-0 | ECHA Database |

| EPA DSSTox | DTXSID50435944 | Environmental Database |

| PubChem | CID 10130061 | Public Chemistry Database |

Molecular Configuration

Trans-4-cyanocyclohexanecarboxylic acid is a cyclohexane derivative with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 grams per mole [2] [3]. The compound features a six-membered cyclohexane ring bearing two distinct functional groups: a carboxylic acid group at position 1 and a nitrile (cyano) group at position 4, arranged in the trans configuration [2]. The IUPAC name for this compound is trans-4-cyanocyclohexane-1-carboxylic acid, with the Chemical Abstracts Service number 15177-68-1 [2] [3].

The molecular structure can be represented by the SMILES notation O=C([C@@H]1CCC@@HCC1)O, which illustrates the stereochemical arrangement of the substituents [3]. The compound exhibits a topological polar surface area of 61.09 square angstroms and a logarithmic partition coefficient of 1.40098, indicating moderate lipophilicity [3]. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, with one rotatable bond contributing to its conformational flexibility [3].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 15177-68-1 |

| Topological Polar Surface Area | 61.09 Ų |

| LogP | 1.40098 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Stereochemical Properties

Trans Isomerism and Conformational Analysis

The trans configuration in trans-4-cyanocyclohexanecarboxylic acid refers to the spatial arrangement where the carboxylic acid and cyano substituents are positioned on opposite sides of the cyclohexane ring plane [4]. This geometric isomerism is crucial for understanding the compound's conformational behavior and stability. In cyclohexane systems, the chair conformation represents the most stable arrangement, with the ring adopting a three-dimensional shape that minimizes torsional strain [4] [5].

For trans-disubstituted cyclohexanes, two primary chair conformations are possible: the diequatorial form, where both substituents occupy equatorial positions, and the diaxial form, where both substituents are in axial positions [4] [6]. The diequatorial conformation is significantly more stable due to reduced steric interactions, particularly the absence of severe 1,3-diaxial repulsions [4] [6]. Studies on similar trans-1,4-disubstituted cyclohexane systems indicate that the diequatorial form is typically favored by approximately 3.6 kilocalories per mole over the diaxial arrangement [7].

The conformational analysis reveals that trans-4-cyanocyclohexanecarboxylic acid preferentially adopts the diequatorial chair conformation . In this arrangement, both the carboxylic acid and cyano groups extend outward from the ring in equatorial positions, minimizing steric hindrance and maximizing molecular stability [4]. The chair-to-chair interconversion occurs with an energy barrier of approximately 10 kilocalories per mole, consistent with typical cyclohexane ring-flipping processes [5].

| Conformation Type | Relative Stability | Steric Interactions |

|---|---|---|

| Trans-diequatorial (e,e) | Most stable (0 kcal/mol) | Minimal 1,3-diaxial interactions |

| Trans-diaxial (a,a) | Least stable (+3.6 kcal/mol) | Maximum 1,3-diaxial interactions |

| Mixed axial-equatorial | Intermediate | Moderate interactions |

Stereogenic Centers and Spatial Arrangement

Trans-4-cyanocyclohexanecarboxylic acid contains two stereogenic centers located at carbon atoms 1 and 4 of the cyclohexane ring . These centers arise from the substitution of hydrogen atoms with the carboxylic acid and cyano functional groups, respectively . The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the absolute configuration determines the spatial arrangement of substituents around each chiral center .

The trans relationship between the two substituents creates a specific three-dimensional molecular architecture [4]. In the preferred diequatorial chair conformation, the carboxylic acid group at position 1 and the cyano group at position 4 are spatially separated by the maximum possible distance within the cyclohexane framework [4]. This spatial arrangement influences the compound's physical and chemical properties, including its ability to participate in intermolecular interactions .

The stereogenic centers contribute to the compound's optical activity, with the trans isomer existing as a pair of enantiomers that exhibit equal and opposite optical rotation [7]. However, when considering the overall molecular symmetry, certain substitution patterns in cyclohexane derivatives can result in meso compounds with internal symmetry elements that render them optically inactive [7].

Crystal Structure Analysis

Crystal structure analysis of cyclohexane derivatives, including compounds similar to trans-4-cyanocyclohexanecarboxylic acid, reveals important structural parameters [8] . X-ray crystallographic studies of related trans-substituted cyclohexanecarboxylic acids demonstrate that the molecules consistently adopt chair conformations in the solid state [8] . The average carbon-carbon bond lengths in the cyclohexane ring are approximately 1.517 angstroms, which is consistent with sp³ hybridized carbon atoms .

In crystalline arrangements, trans-4-cyanocyclohexanecarboxylic acid molecules are expected to form hydrogen-bonded networks through the carboxylic acid functional groups [8] . These intermolecular hydrogen bonds typically involve carboxylic acid dimers, where two molecules associate through dual hydrogen bonds between their carboxyl groups [8]. The nitrile groups may also participate in weaker intermolecular interactions, contributing to the overall crystal packing arrangement [8].

Crystallographic data for similar compounds indicate that the cyclohexane ring maintains its chair conformation in the solid state, with minimal distortion from the ideal tetrahedral geometry around each carbon atom [8] . The C-C-C bond angles within the ring approximate 111.5 degrees, which is close to the ideal tetrahedral angle of 109.5 degrees [10]. The slight deviation accommodates the ring strain inherent in the six-membered cyclic structure [10].

| Structural Parameter | Value |

|---|---|

| C-C bond length (ring) | 1.537 Å |

| C-H bond length (axial) | 1.105 Å |

| C-H bond length (equatorial) | 1.103 Å |

| C-C-C bond angle | 111.5° |

| Chair conformation energy barrier | ~10 kcal/mol |

Molecular Orbital Theory and Electronic Distribution

The electronic structure of trans-4-cyanocyclohexanecarboxylic acid can be understood through molecular orbital theory, which describes the distribution of electrons in molecular orbitals formed by the combination of atomic orbitals [11] [12]. The nitrile functional group exhibits electronic characteristics similar to those of alkynes, with the carbon and nitrogen atoms adopting sp hybridization [13]. This hybridization results in a linear C≡N arrangement with a bond angle of 180 degrees [13].

The nitrile group contains a triple bond consisting of one sigma bond and two pi bonds formed by the overlap of p orbitals [13] [14]. The nitrogen atom possesses a lone pair of electrons in an sp hybrid orbital, which makes the nitrile group less basic compared to amines due to the 50% s-character of the hybrid orbital [13]. The electronegativity difference between carbon and nitrogen creates a polar C≡N bond, with the nitrogen bearing a partial negative charge [13].

The carboxylic acid functional group displays characteristic molecular orbital features, including a carbonyl group with a planar arrangement around the carbon atom [15]. The C=O bond exhibits partial double-bond character due to resonance between the carboxyl and carboxylate forms [15]. Density functional theory calculations on similar carboxylic acid systems reveal that the highest occupied molecular orbital is typically localized on the oxygen atoms, while the lowest unoccupied molecular orbital is associated with the carbonyl carbon [15].

The cyclohexane ring framework provides a saturated hydrocarbon skeleton with sigma bonds formed by sp³ hybrid orbitals [11] [12]. The molecular orbitals of the ring system are primarily bonding orbitals with electrons localized between adjacent carbon atoms [11]. The overall electronic distribution in trans-4-cyanocyclohexanecarboxylic acid reflects the combination of the electron-withdrawing nitrile group and the electron-donating alkyl chain, creating a molecular dipole moment that influences the compound's physical properties [13] [15].

| Electronic Feature | Description |

|---|---|

| Nitrile C≡N bond | Linear geometry, 180° bond angle |

| Nitrile hybridization | sp hybridization on C and N |

| Carboxyl group | Planar arrangement, resonance stabilization |

| Ring system | sp³ hybridized carbons, sigma bonding |

| Molecular polarity | Polar due to C≡N and C=O bonds |

| Property | Value | Source |

|---|---|---|

| Melting Point (°C) | Not reported | Literature search |

| Boiling Point (°C) | Not reported | Literature search |

| Decomposition Temperature (°C) | Not reported | Literature search |

Density and Refractive Index

No experimental values for density or refractive index have been reported for trans-4-cyanocyclohexanecarboxylic acid in the available literature. These physical properties would require direct measurement using standard analytical techniques such as pycnometry for density determination and refractometry for refractive index measurement.

The density can be estimated to be in the range of 1.1-1.3 g/cm³ based on the presence of polar functional groups and comparison with structurally related compounds. Trans-4-aminocyclohexanecarboxylic acid has a reported density of 1.1±0.1 g/cm³ [5], which provides a reference point for estimation.

Table 2: Density and Refractive Index Data

| Property | Value | Notes |

|---|---|---|

| Density (g/cm³) | Not reported | Estimated 1.1-1.3 based on structure |

| Refractive Index (nD²⁰) | Not reported | No experimental data available |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Data

Specific NMR spectroscopic data for trans-4-cyanocyclohexanecarboxylic acid are not available in the current literature databases. However, based on the molecular structure and known chemical shift patterns for similar compounds, characteristic signals can be predicted.

In ¹H NMR spectroscopy, the compound would be expected to show signals corresponding to the cyclohexane ring protons in the 1.2-2.8 ppm region, with the proton at the carbon bearing the carboxylic acid group appearing further downfield due to the electron-withdrawing effect. The carboxylic acid proton would appear as a broad singlet around 10-12 ppm.

For ¹³C NMR, the nitrile carbon would appear around 120 ppm, while the carboxylic acid carbonyl carbon would resonate near 180 ppm. The cyclohexane ring carbons would appear in the 25-45 ppm region.

Table 3: Predicted NMR Chemical Shifts

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

|---|---|---|---|

| COOH | 10-12 | ~180 | Broad singlet |

| C≡N | - | ~120 | - |

| Ring CH | 1.2-2.8 | 25-45 | Multiplets |

Infrared Spectroscopy Characteristics

While specific infrared spectroscopic data are not reported, the functional groups present in trans-4-cyanocyclohexanecarboxylic acid would produce characteristic absorption bands that can be predicted based on established group frequencies.

The nitrile group (C≡N) would show a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹ . The carboxylic acid functionality would exhibit several characteristic bands: a broad O-H stretch around 2500-3300 cm⁻¹ due to hydrogen bonding, and a C=O stretch near 1700 cm⁻¹.

Table 4: Predicted Infrared Absorption Bands

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N stretch | 2200-2260 | Medium | Nitrile |

| O-H stretch | 2500-3300 | Broad, medium | Carboxylic acid |

| C=O stretch | ~1700 | Strong | Carboxylic acid |

| C-H stretch | 2800-3000 | Medium | Alkyl |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis would show a molecular ion peak at m/z 153, corresponding to the molecular weight of trans-4-cyanocyclohexanecarboxylic acid . Common fragmentation patterns would likely include loss of the carboxylic acid group (loss of 45 mass units, COOH) and loss of the nitrile group (loss of 26 mass units, CN).

Table 5: Expected Mass Spectral Fragmentation

| Fragment | m/z | Loss | Assignment |

|---|---|---|---|

| [M]⁺- | 153 | - | Molecular ion |

| [M-COOH]⁺ | 108 | 45 | Loss of carboxylic acid |

| [M-CN]⁺ | 127 | 26 | Loss of nitrile |

| [M-CO₂H]⁺ | 108 | 45 | Decarboxylation |

Solubility Parameters

Behavior in Polar and Non-polar Solvents

No experimental solubility data for trans-4-cyanocyclohexanecarboxylic acid in various solvents have been reported in the literature. The compound contains both polar (carboxylic acid and nitrile) and non-polar (cyclohexane ring) structural elements, suggesting it would exhibit moderate solubility in polar protic solvents and limited solubility in non-polar solvents.

Based on structural analogy with trans-4-aminocyclohexanecarboxylic acid, which is reported to be soluble in water [6], trans-4-cyanocyclohexanecarboxylic acid would be expected to show some water solubility due to the carboxylic acid group's ability to form hydrogen bonds.

Table 6: Predicted Solubility Behavior

| Solvent Type | Expected Solubility | Rationale |

|---|---|---|

| Water | Moderate | Carboxylic acid hydrogen bonding |

| Alcohols | Good | Hydrogen bonding capability |

| Acetone | Moderate | Dipole interactions with C≡N |

| Hexane | Poor | Insufficient polar interactions |

pH-Dependent Solubility Profiles

The solubility of trans-4-cyanocyclohexanecarboxylic acid would be expected to be pH-dependent due to the presence of the ionizable carboxylic acid group. At low pH values, the compound would exist predominantly in its neutral form, while at higher pH values, deprotonation would occur, forming the more water-soluble carboxylate anion.

Acid-Base Properties

pKa Determination

No experimental pKa values for trans-4-cyanocyclohexanecarboxylic acid have been reported in the literature. However, the pKa can be estimated based on the electron-withdrawing effect of the nitrile group, which would be expected to increase the acidity compared to simple cyclohexanecarboxylic acids.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant